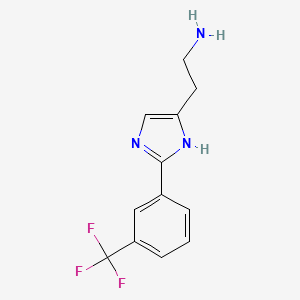

2-(3-Trifluoromethylphenyl)histamine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H12F3N3 |

|---|---|

Molekulargewicht |

255.24 g/mol |

IUPAC-Name |

2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine |

InChI |

InChI=1S/C12H12F3N3/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16/h1-3,6-7H,4-5,16H2,(H,17,18) |

InChI-Schlüssel |

NFUYVKMAGIJYKB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN |

Synonyme |

2-(3-trifluoromethylphenyl)histamine 2-FMPH |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Biology Approaches to 2 3 Trifluoromethylphenyl Histamine and Its Analogues

Strategies for the Academic Synthesis of 2-(3-Trifluoromethylphenyl)histamine

The academic synthesis of this compound and its analogues focuses on flexible and efficient routes that allow for the generation of diverse structures for pharmacological evaluation.

Optimization of Reaction Pathways for Yield and Purity in Research Scale

The synthesis of 2-arylhistamines, including this compound, has been reported to proceed via the condensation of an appropriately substituted imidate or amidine with a protected 4-(2-aminoethyl)imidazole precursor. A key intermediate for this approach is 2-oxo-4-phthalimido-1-butyl acetate. sigmaaldrich.com

A plausible synthetic route would involve the reaction of 3-(trifluoromethyl)benzamidine with a suitably protected 4-(2-aminoethyl)imidazole derivative. The protection of the ethylamine (B1201723) side chain is critical to prevent side reactions. Common protecting groups for this purpose include phthalimide, Boc (tert-butyloxycarbonyl), or Cbz (carboxybenzyl). The final step would then be the deprotection of the amino group to yield the target compound.

General Synthetic Scheme:

Optimization of this pathway on a research scale would focus on several key aspects:

Coupling Reaction: The use of modern cross-coupling reactions, such as the Suzuki or Stille coupling, could offer a more versatile approach. jocpr.comorganic-chemistry.org For instance, a 2-haloimidazole derivative could be coupled with a (3-trifluoromethylphenyl)boronic acid or stannane (B1208499) derivative. Palladium catalysts with specialized ligands are often employed to achieve high yields and purity in such transformations. researchgate.netrsc.orgrsc.org

Solvent and Temperature: Screening of different solvents and reaction temperatures is crucial for optimizing the yield and minimizing side product formation.

Purification: Chromatographic techniques, such as column chromatography or preparative HPLC, are typically employed to achieve high purity of the final compound. The choice of the stationary and mobile phases would be optimized for efficient separation.

| Parameter | Optimization Strategy | Rationale |

| Catalyst | Screening of various palladium catalysts and ligands (e.g., phosphine-based ligands). researchgate.net | To enhance reaction rate and selectivity, and to minimize catalyst loading. |

| Protecting Group | Evaluation of different amine protecting groups (e.g., Boc, Cbz, Phthalimide). | To ensure stability during the coupling reaction and allow for efficient deprotection under mild conditions. |

| Reaction Conditions | Optimization of temperature, solvent, and base. | To maximize yield and purity by controlling reaction kinetics and minimizing side reactions. |

| Purification | Development of an efficient chromatographic method. | To isolate the target compound in high purity for subsequent biological and chemical biology studies. |

Development of Stereoselective Syntheses for Related Chiral Analogues (if applicable)

While this compound itself is not chiral, the development of stereoselective syntheses for its chiral analogues is a significant area of research. Introducing chirality can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Chiral centers can be introduced at various positions, for instance, on the ethylamine side chain or on a substituent on the phenyl ring.

Stereoselective synthesis of chiral histamine (B1213489) analogues can be achieved through several strategies:

Chiral Pool Synthesis: Starting from readily available chiral building blocks. For example, a chiral amino acid could be used to construct the side chain.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key bond-forming reaction.

Resolution of Racemates: Separating a racemic mixture into its constituent enantiomers using techniques like chiral chromatography or diastereomeric salt formation. nih.gov

For instance, the stereoselective synthesis of desloratadine (B1670295) derivatives, which are also histamine H1 receptor antagonists, has been reported, providing a framework for similar approaches to other histamine receptor ligands. vu.nl

Design and Preparation of Chemical Probes Based on the this compound Scaffold

Chemical probes are essential tools for studying the function and localization of receptors in biological systems. The this compound scaffold can be modified to create various types of probes.

Radioligand Synthesis for Receptor Binding Assays

Radioligands are indispensable for quantitative receptor binding assays. A radiolabeled version of this compound or a high-affinity analogue would be invaluable for characterizing the histamine H1 receptor.

Design Strategy:

The introduction of a radionuclide, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is typically achieved in the final steps of the synthesis to maximize specific activity and minimize handling of radioactive materials. For tritium labeling, a common approach is the catalytic tritiation of a precursor containing a double bond or a halogen atom.

Hypothetical Synthesis of a Tritiated Analogue:

A precursor molecule, such as 2-(3-Trifluoromethyl-5-iodophenyl)histamine, could be synthesized. This precursor would then be subjected to catalytic tritiolysis, where the iodine atom is replaced by a tritium atom.

| Radionuclide | Labeling Position | Precursor | Reaction |

| Tritium (³H) | Phenyl ring | 2-(3-Trifluoromethyl-5-iodophenyl)histamine | Catalytic tritiolysis |

| Carbon-14 (¹⁴C) | Ethylamine side chain | ¹⁴C-labeled ethanolamine | Standard synthetic route using a labeled starting material |

The resulting radioligand would be purified by HPLC to ensure high radiochemical purity. Its binding affinity (Kd) and receptor density (Bmax) could then be determined in saturation binding experiments using cell membranes expressing the histamine H1 receptor. tandfonline.com

Fluorescent Ligand Development for Live-Cell Imaging Studies

Fluorescent ligands allow for the visualization of receptors in living cells and can be used to study receptor trafficking and dynamics. nih.govresearchgate.netacs.orgcapes.gov.br

Design Strategy:

A fluorescent probe based on this compound would involve covalently attaching a fluorophore to the core scaffold. The attachment point and the linker between the pharmacophore and the fluorophore are critical to maintain high receptor affinity. The fluorophore should possess desirable photophysical properties, such as high quantum yield and photostability. Common fluorophores used for this purpose include BODIPY and cyanine (B1664457) dyes. nih.govcore.ac.uk

Hypothetical Synthesis of a Fluorescent Ligand:

A derivative of this compound with a reactive handle, such as an amino or carboxylic acid group, would be synthesized. This handle would then be used to couple the molecule to an activated fluorophore.

| Fluorophore | Linker | Attachment Point | Application |

| BODIPY-FL | Short PEG linker | Terminal amino group of the ethylamine side chain | Confocal microscopy, Flow cytometry |

| Cyanine5 (Cy5) | Long flexible linker | Phenyl ring | Förster Resonance Energy Transfer (FRET) studies |

The pharmacological properties of the fluorescent ligand, including its affinity and selectivity, would need to be thoroughly characterized to ensure that the fluorescent tag does not significantly alter its interaction with the receptor.

Photoaffinity Labeling Strategies for Receptor Elucidation

Photoaffinity labeling is a powerful technique to identify and map the binding site of a ligand on its receptor. nih.gov This involves a ligand that can be photo-activated to form a covalent bond with the receptor.

Design Strategy:

A photoaffinity probe based on this compound would incorporate a photoreactive group, such as a phenyl azide (B81097) or a diazirine. The trifluoromethylphenyl diazirine moiety is a particularly attractive photophore due to its small size and efficient photo-crosslinking. nih.gov

Hypothetical Synthesis of a Photoaffinity Probe:

A derivative of this compound would be synthesized with a photoreactive group attached at a position that is not critical for receptor binding. The probe would also typically include a reporter tag, such as biotin (B1667282) or a clickable alkyne group, to facilitate detection and isolation of the cross-linked receptor-ligand complex.

| Photoreactive Group | Reporter Tag | Design Rationale |

| Phenyl azide | Biotin | Allows for detection and purification of the labeled receptor using streptavidin-based methods. |

| Trifluoromethylphenyl diazirine | Alkyne | Enables "click" chemistry for the attachment of a reporter tag after photolabeling, minimizing steric hindrance during the binding event. |

The utility of such a probe would be validated by demonstrating specific, light-dependent labeling of the histamine H1 receptor, which can be inhibited by the parent compound.

Computational Chemistry and Molecular Modeling in Ligand Design

The design and discovery of selective and potent ligands for G protein-coupled receptors (GPCRs), such as the histamine receptors, have been significantly accelerated by the integration of computational chemistry and molecular modeling techniques. nih.gov These in silico approaches allow for the rational design of novel molecules and provide deep insights into the molecular determinants of ligand-receptor interactions. The availability of the high-resolution crystal structure of the human histamine H1 receptor (H1R) has been a cornerstone for structure-based drug design, enabling detailed computational investigation of agonists like this compound and its analogues. nih.govnih.gov

In silico screening and virtual ligand docking are powerful computational methods used to predict the binding orientation and affinity of small molecules to a protein target. nih.gov These techniques are instrumental in identifying and optimizing ligands by simulating their interaction with the receptor's binding site at a molecular level.

Virtual Screening: Virtual screening campaigns for novel H1R agonists often begin with large chemical libraries, which are filtered based on physicochemical properties and structural similarity to known active compounds. For a compound like this compound, a potent and selective H1R agonist, a structure-based virtual screening approach would utilize the crystal structure of the H1R (PDB ID: 3RZE). nih.govsigmaaldrich.comscbt.com This process involves docking candidate molecules into the orthosteric binding site of the receptor to predict their binding poses and estimate their binding affinity through scoring functions.

Virtual Ligand Docking of this compound: Molecular docking simulations are employed to model the specific interactions between this compound and the H1R. The binding of histamine itself is anchored by a critical salt bridge between the protonated primary amine of the ligand and the highly conserved aspartate residue at position 3.32 (Asp107) in transmembrane helix 3 (TM3). nih.gov This interaction is considered fundamental for the binding of most aminergic ligands.

For this compound, the docking pose would be characterized by:

Ethylamine Moiety: The protonated amine of the ethylamine side chain forms a strong ionic bond with the carboxylate side chain of Asp1073.32 . This is a primary anchor point for the ligand within the binding pocket.

Imidazole (B134444) Ring: The imidazole core is positioned to form hydrogen bonds with surrounding residues. Based on studies of histamine binding, key interactions could involve residues such as Asn1985.46 and Tyr4316.51 . nih.gov

Trifluoromethylphenyl Group: This bulky, hydrophobic group extends into a deeper, more hydrophobic region of the binding pocket. This region is defined by aromatic and aliphatic residues, including the highly conserved Trp4286.48 as well as Phe4326.52 and Phe4356.55 . nih.govnih.gov The trifluoromethyl substituent can enhance binding affinity through favorable hydrophobic and non-polar interactions and potentially modulates the electronic properties of the phenyl ring, influencing π-π stacking interactions with the aromatic residues in the pocket.

The table below summarizes the hypothetical key interactions derived from docking studies of similar ligands within the H1R binding site.

| Ligand Moiety | Receptor Residue (H1R) | Interaction Type | Significance |

| Ethylamine (NH3+) | Asp1073.32 | Ionic Bond / Salt Bridge | Primary anchor, crucial for affinity. nih.gov |

| Imidazole Ring | Asn1985.46 | Hydrogen Bond | Stabilizes the core of the ligand. nih.gov |

| Imidazole Ring | Tyr4316.51 | Hydrogen Bond / π-π Stacking | Orients the ligand within the pocket. nih.gov |

| Trifluoromethylphenyl Ring | Trp4286.48 | Hydrophobic / π-π Stacking | Enhances affinity and selectivity. nih.govnih.gov |

| Trifluoromethylphenyl Ring | Phe4326.52 / Phe4356.55 | Hydrophobic Interactions | Occupies hydrophobic sub-pocket. nih.gov |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations are crucial for validating docking poses and understanding the behavior of the ligand in a more physiologically relevant environment.

Simulation Protocol: An MD simulation would typically begin with the docked complex of this compound and the H1R. This complex is embedded within a hydrated phospholipid bilayer to mimic the cell membrane, and the system is neutralized with ions. The simulation then calculates the trajectory of every atom over a period ranging from nanoseconds to microseconds. researchgate.net

Analysis of Stability and Conformation: The stability of the this compound-H1R complex is evaluated through several parameters:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and the receptor's backbone atoms are monitored throughout the simulation. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket.

Key Interaction Persistence: The simulation allows for the analysis of the durability of crucial interactions predicted by docking. For instance, the distance between the amine of the ligand and the carboxylate of Asp1073.32 would be measured to confirm the persistence of the salt bridge.

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the receptor. Regions that interact with the ligand are expected to show reduced fluctuation, indicating a stabilizing effect upon binding.

Conformational Analysis: MD simulations can reveal subtle conformational adjustments in both the ligand and the receptor upon binding. These simulations can help elucidate the structural basis for the agonistic activity of this compound, potentially showing how its binding stabilizes an active conformation of the receptor. Studies on histamine binding have shown that different tautomers can induce distinct conformational changes in the receptor. mdpi.com

The following table illustrates the type of data obtained from an MD simulation to assess the stability of a ligand-receptor complex.

| Analysis Metric | Typical Observation for a Stable Complex | Interpretation |

| Ligand RMSD | Plateau below 2.0 Å after initial equilibration. | The ligand maintains a stable binding pose. |

| Receptor Backbone RMSD | Plateau indicating overall structural stability. | The receptor structure is not significantly perturbed in an unstable manner. |

| Asp107-Ligand Amine Distance | Consistently maintained at ~2.7-3.0 Å. | The critical salt bridge interaction is stable over time. nih.gov |

| RMSF of Binding Site Residues | Lower fluctuation compared to loop regions. | Binding of the ligand stabilizes the active site. |

By combining virtual screening, molecular docking, and molecular dynamics simulations, researchers can build a comprehensive understanding of the binding mechanism of this compound, guiding the design of new analogues with improved affinity, selectivity, and functional properties. nih.gov

Comprehensive Pharmacological Characterization at Histamine Receptor Subtypes

Quantitative Receptor Binding Affinity and Selectivity Profiling

A thorough understanding of a ligand's interaction with its receptor targets begins with quantifying its binding affinity and selectivity. This is typically achieved through radioligand binding assays.

Saturation and Competition Radioligand Binding Studies Across All Histamine (B1213489) Receptors (H1R, H2R, H3R, H4R)

While 2-(3-Trifluoromethylphenyl)histamine is widely cited as a selective H1R agonist, comprehensive, publicly available data from competitive radioligand binding studies detailing its affinity (Kᵢ values) across all four human histamine receptor subtypes (H1R, H2R, H3R, and H4R) is limited.

One study reported a pKᵢ value of 5.9 for the compound at the guinea pig H1 receptor, which indicates a notable affinity. sigmaaldrich.com However, direct Kᵢ values from saturation and competition binding assays using human recombinant receptors are not extensively documented in the available literature. Functional selectivity data suggests a high preference for H1R over other receptors. sigmaaldrich.com

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | pKᵢ | Reference |

| H1R (guinea pig) | Data not available | Data not available | Data not available | 5.9 | sigmaaldrich.com |

| H1R (human) | Data not available | Data not available | Data not available | Data not available | |

| H2R (human) | Data not available | Data not available | Data not available | Data not available | |

| H3R (human) | Data not available | Data not available | Data not available | Data not available | |

| H4R (human) | Data not available | Data not available | Data not available | Data not available | |

| No comprehensive quantitative data from radioligand binding studies across all human histamine receptor subtypes for this compound is available in the reviewed literature. |

Determination of Binding Kinetics (Association and Dissociation Rates)

The binding kinetics of a ligand, specifically its association (kₒₙ) and dissociation (kₒff) rates, provide a more dynamic picture of the ligand-receptor interaction than affinity constants alone. These parameters are crucial for understanding the duration of action of a compound.

Currently, there are no specific studies in the public domain that have determined the association and dissociation rates of this compound at any of the histamine receptor subtypes. Kinetic studies have been performed on various H1R antagonists, highlighting the importance of these parameters, but similar data for this agonist is not available. nih.govresearchgate.netconsensus.app

Table 2: Binding Kinetics of this compound

| Receptor Subtype | kₒₙ (M⁻¹min⁻¹) | kₒff (min⁻¹) | Residence Time (1/kₒff) (min) | Reference |

| H1R | Data not available | Data not available | Data not available | |

| H2R | Data not available | Data not available | Data not available | |

| H3R | Data not available | Data not available | Data not available | |

| H4R | Data not available | Data not available | Data not available | |

| Specific data on the binding kinetics of this compound are not available in the reviewed literature. |

Orthosteric vs. Allosteric Binding Site Investigation

Pharmacological ligands can bind to the primary, or orthosteric, site of a receptor, where the endogenous ligand binds, or to a secondary, allosteric site. nih.gov As a histamine analog, this compound is presumed to bind to the orthosteric site of the H1R. However, direct experimental studies to definitively confirm its binding site and exclude allosteric modulation have not been specifically reported for this compound. General principles of ligand-receptor interactions suggest that as a competitive agonist, it likely occupies the orthosteric pocket.

Functional Agonism and Antagonism Evaluation in Heterologous Expression Systems and Native Cells

Functional assays are essential to characterize the cellular response elicited by a ligand upon binding to its receptor.

G Protein Coupling and Second Messenger Generation Assays (e.g., cAMP, Ca²⁺ Mobilization, GTPγS binding)

This compound has been functionally characterized as a full agonist at the H1 receptor. nih.gov The H1R primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium ([Ca²⁺]ᵢ). nih.gov

Studies in cultured mouse preoptic/anterior hypothalamic neurons demonstrated that this compound is a full agonist at H1 receptors, with a potency similar to histamine. nih.gov In these neurons, it elicited increases in intracellular calcium with an EC₅₀ of approximately 34 μM. nih.gov Another study in the same cell type reported an EC₅₀ of 28 μM. nih.gov

While H1R activation is not typically associated with direct modulation of cyclic AMP (cAMP), the activation of H2R and H4R generally leads to an increase in cAMP, whereas H3R activation inhibits cAMP formation. escholarship.orgnih.gov There is a lack of specific data on the effect of this compound on cAMP levels or GTPγS binding at any of the histamine receptor subtypes. However, its high selectivity for H1R, as suggested by functional in vitro studies, implies it would have minimal effects on H2R-, H3R-, and H4R-mediated second messenger pathways. sigmaaldrich.com The selectivity was reported to be 2138-fold for H1 over H2 and greater than 64-fold for H1 over H3 in functional assays. sigmaaldrich.com

Table 3: Functional Activity of this compound

| Receptor Subtype | Assay Type | Cell Line/Tissue | Agonist/Antagonist Activity | EC₅₀/IC₅₀ | Eₘₐₓ (% of Histamine) | Reference |

| H1R | Ca²⁺ Mobilization | Mouse preoptic/anterior hypothalamic neurons | Full Agonist | ~34 µM | ~100% | nih.gov |

| H1R | Ca²⁺ Mobilization | Mouse preoptic/anterior hypothalamic neurons | Full Agonist | ~28 µM | ~100% | nih.gov |

| H2R | Data not available | Data not available | Data not available | Data not available | Data not available | |

| H3R | Data not available | Data not available | Data not available | Data not available | Data not available | |

| H4R | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Comprehensive functional data across all second messenger pathways and receptor subtypes is not available. |

Receptor Internalization and Desensitization Studies

Prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, which are key mechanisms for regulating cellular responsiveness. Studies have utilized this compound as an H1R agonist to investigate these processes. For instance, its application has been shown to induce H1R-mediated signaling that can lead to the desensitization of other receptors, a phenomenon known as cross-desensitization.

While it is established that H1R agonists can induce receptor internalization, specific quantitative studies detailing the kinetics and mechanisms of internalization and desensitization induced by this compound are not extensively available. Such studies would typically involve techniques like fluorescence microscopy to track receptor movement or assays to measure the recovery of receptor function over time.

Assessment of Functional Selectivity (Biased Agonism) Towards Specific Signaling Pathways

This compound is established as a potent and highly selective agonist for the histamine H₁ receptor. nih.gov Its functional activity is therefore primarily understood through the signaling cascades initiated by the activation of this receptor subtype. The histamine H₁ receptor is a G protein-coupled receptor (GPCR) that canonically couples to the Gαq/11 family of G proteins. rjptonline.org

Upon agonist binding, such as by this compound, the Gαq subunit is activated, which in turn stimulates the enzyme phospholipase C (PLC). rjptonline.orgnih.gov Activated PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). rjptonline.org IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol. rjptonline.org This rise in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). nih.gov

Further downstream, the activation of the H₁ receptor can lead to the phosphorylation of mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinase (ERK). nih.gov Studies in various cell lines have shown that H₁ receptor-mediated ERK activation can proceed through pathways involving PKCδ. nih.govnih.gov For example, one identified pathway involves a PKCδ/Hsp90/ERK signaling cascade. nih.gov Another study detailed a pathway involving PLCβ, Src, PKCδ, and MEK leading to ERK phosphorylation. nih.gov

While the compound is a potent H₁ agonist, the concept of biased agonism—where a ligand preferentially activates one signaling pathway over another at the same receptor—has been explored for H₁ receptor ligands. However, specific studies characterizing this compound as a biased agonist are not extensively detailed in the available literature. Its functional selectivity is most clearly demonstrated by its high affinity for the H₁ receptor over H₂, H₃, and other neurotransmitter receptors, thereby directing cellular responses through H₁-specific pathways. nih.gov Research has utilized this compound to explore the role of the H₁ receptor in processes like the regulation of cyclooxygenase-2 (COX-2) and prostanoid homeostasis in human vascular endothelial cells, indicating its utility in dissecting H₁-mediated signaling events. nih.gov

Pharmacological Characterization in Isolated Tissue and Organ Preparations

Contraction/Relaxation Studies in Isolated Smooth Muscle Preparations (e.g., guinea-pig ileum, aorta)

The guinea-pig ileum is a classic preparation for studying H₁ receptor-mediated smooth muscle contraction. nih.gov The contractile response in this tissue is almost purely mediated by H₁ receptors. nih.gov this compound has been identified as a potent H₁ receptor agonist with greater potency at the guinea-pig H₁ receptor than at the human equivalent. nih.gov The application of H₁ agonists to this tissue preparation induces a dose-dependent contraction. While specific pD₂ or EC₅₀ values for this compound on the guinea-pig ileum are not detailed in the reviewed literature, the potency of histamine itself serves as a benchmark for comparison in this standard assay.

Table 1: Potency of Histamine in Guinea-Pig Intestinal Preparations

| Preparation | Agonist | Potency (pD₂) |

|---|---|---|

| Ileum | Histamine | 6.24 ± 0.06 |

| Jejunum | Histamine | 6.37 ± 0.07 |

Data sourced from a study on the mechanical activity of guinea-pig intestine.

In studies of vascular preparations like the isolated rat aorta, the role of histamine receptors is complex. While H₁ receptor activation on vascular smooth muscle typically mediates contraction, H₂ and H₃ receptors can be involved in relaxation. Relaxation studies often involve pre-contracting the aortic rings with an agent like phenylephrine (B352888) or potassium chloride, and then measuring the dilatory response to the compound of interest. Endothelium-dependent relaxation is frequently mediated by the release of nitric oxide (NO). Given that this compound is a selective H₁ agonist, it would be expected to primarily induce contraction rather than relaxation in aortic smooth muscle.

Electrophysiological Recordings in Histamine Receptor-Expressing Cells

Electrophysiological studies, such as those using the two-electrode voltage-clamp technique in Xenopus laevis oocytes, provide insight into the direct effects of a compound on ion channels. When cRNAs for histamine-gated chloride channel subunits from the housefly (Musca domestica), MdHCLA and MdHCLB, were expressed in these oocytes, this compound was shown to act as a partial agonist specifically at the MdHCLB receptor. This activation resulted in the generation of inward currents, and its potency was quantified.

Table 2: Electrophysiological Profile of this compound

| Receptor/Channel | Agonist | Effect | Potency (EC₅₀) |

|---|---|---|---|

| MdHCLB | This compound | Partial Agonist | 49.4 μM |

Data from a study on histamine-gated chloride channels expressed in Xenopus oocytes.

This finding demonstrates that this compound can directly modulate the activity of certain types of ligand-gated ion channels, a key mechanism in neuronal and other excitable cells.

Receptor-Mediated Changes in Secretion (e.g., goblet cell secretion in rats)

This compound has been instrumental in studying receptor-mediated secretion, particularly from conjunctival goblet cells. nih.gov Goblet cells are responsible for secreting mucins, a primary component of the protective mucus layer. Research using cultured rat conjunctival goblet cells has shown that histamine stimulates mucin secretion and that all four histamine receptor subtypes (H₁-H₄) can mediate this response.

When specific agonists were used to parse the contribution of each receptor subtype, the H₁ agonist this compound was found to be a potent stimulator of secretion. The rank order of potency for agonist-induced secretion was determined to be H₁ and H₃ being most potent, followed by H₄ and then H₂. Further investigation revealed that this secretagogue effect involves the transactivation of the epidermal growth factor receptor (EGFR). Inhibition of the EGFR blocked the mucin secretion stimulated by agonists for all four histamine receptor subtypes, including the H₁ agonist.

Table 3: Effect of this compound on Goblet Cell Secretion

| System | Compound | Receptor Target | Observed Effect |

|---|---|---|---|

| Cultured Rat Conjunctival Goblet Cells | This compound | H₁ | Potent stimulation of mucin secretion |

Finding based on studies of histamine receptor-mediated goblet cell secretion. nih.gov

Structure Activity Relationship Sar Studies of 2 3 Trifluoromethylphenyl Histamine Analogues

Systematic Modification of the Imidazole (B134444) Ring and Its Impact on Receptor Affinity and Efficacy

The imidazole ring is a cornerstone of the histamine (B1213489) pharmacophore, engaging in crucial interactions within the receptor binding pocket. nih.gov Modifications to this ring, including alterations to its nitrogen atoms and its complete replacement with bioisosteres, have profound effects on the compound's pharmacological profile.

The nitrogen atoms of the imidazole ring are key to its chemical properties, including its tautomeric equilibrium and hydrogen bonding capacity. researchgate.net Alkylation of these nitrogens can significantly alter receptor affinity and efficacy. For instance, the Nα-methyl derivative of 2-(3-trifluoromethylphenyl)histamine has been synthesized and studied as part of the optimization of 2-phenylhistamine agonists. researchgate.net While specific comparative data on its binding affinity versus the parent compound is not detailed in the provided results, the creation of this derivative highlights the exploration of N-alkylation as a strategy to modulate activity. In general, for histamine and its analogues, the protonation state and the ability of the imidazole nitrogens to act as hydrogen bond donors or acceptors are critical for receptor interaction. nih.gov

Bioisosteric replacement of the imidazole ring is a common strategy in medicinal chemistry to improve properties like metabolic stability, selectivity, or potency. drughunter.com Studies on various classes of histamine receptor ligands have shown that replacing the imidazole moiety can have dramatic and sometimes unpredictable consequences.

In the context of histamine H₂ agonists, replacing the imidazole ring of UR-AK24 with various 5- and 6-membered heterocycles, such as 1H-1,2,4-triazol-3-yl, generally led to a significant reduction in potency and efficacy at most histamine receptors, although some triazole derivatives retained partial to full agonist activity at the hH₂R. cambridgemedchemconsulting.com For histamine H₃-receptor antagonists, replacing the imidazole ring with a piperidine (B6355638) moiety was successful for some ether derivatives, like analogues of FUB 181 and ciproxifan, which maintained high affinity. nih.gov However, for many other H₃ antagonists, this replacement resulted in a loss of affinity. nih.gov Other research has explored 2-(4-alkylpiperazin-1-yl)quinolines as imidazole-free H₃ antagonists. nih.gov

These findings underscore that while the imidazole ring is a critical component for the activity of 2-phenylhistamine analogues, its function can sometimes be mimicked by other heterocyclic systems, although this is highly dependent on the specific ligand class and receptor subtype. cambridgemedchemconsulting.comnih.gov

Positional and Substituent Effects on the Trifluoromethylphenyl Moiety

The 2-phenyl substituent is a defining feature of this class of H₁ agonists, and modifications to this aromatic ring are critical for modulating potency and selectivity. researchgate.net

The position of the substituent on the phenyl ring plays a crucial role in determining the pharmacological activity. The parent compound, this compound, features a trifluoromethyl group at the meta-position. researchgate.net Research has shown that this meta-position is often favored for bulky, electron-withdrawing groups in this class of agonists. For example, 2-(3-bromophenyl)histamine and 2-(3-chlorophenyl)histamine (B1256513) are also potent H₁ agonists. researchgate.net

While direct comparisons of ortho-, meta-, and para-trifluoromethyl derivatives of 2-phenylhistamine are not extensively detailed in the search results, SAR studies on related series provide insights. For instance, in a series of impromidine (B1671804) analogues (H₂-agonists), substitution on the phenyl ring generally led to a decrease in activity compared to the unsubstituted parent compound, with the exception of a meta-fluoro analogue. nih.gov Conversely, in the arpromidine (B9211) series, halogenation of the phenyl ring was beneficial for potency. nih.gov The development of saturated bioisosteres for ortho-substituted phenyl rings, such as 2-oxabicyclo[2.1.1]hexanes, has been explored to improve physicochemical properties while retaining bioactivity in other contexts. nih.gov This highlights the general principle that the spatial arrangement and electronic properties dictated by the substituent's position are key determinants of interaction with the receptor. masterorganicchemistry.com

Table 1: Activity of 2-Phenylhistamine Analogues with Different Phenyl Substituents This table is illustrative, based on the principle that meta-substitution is favorable as seen in the primary compound and related analogues.

| Compound | Phenyl Substitution | Receptor Target | Reported Activity | Reference |

| This compound | meta-CF₃ | H₁ | Potent agonist (pD₂ = 6.81) | researchgate.net |

| 2-(3-Bromophenyl)histamine | meta-Br | H₁ | Potent partial agonist | researchgate.net |

| 2-(3-Chlorophenyl)histamine | meta-Cl | G-protein activator | Lead compound | researchgate.net |

Replacing the trifluoromethylphenyl moiety with other aromatic or heteroaromatic systems has been investigated to explore the chemical space and optimize activity. Studies have shown that substituting the phenyl ring with a benzyl (B1604629) group resulted in compounds with weak H₁-antagonistic activity, indicating a complete loss of agonism. researchgate.net This suggests that a direct connection between the imidazole and the (substituted) phenyl ring is crucial for agonist activity. In contrast, replacing the phenyl ring with a bulky, non-aromatic adamantyl group enhanced G-protein-stimulatory activity, pointing to the importance of the substituent's size and hydrophobicity over its aromaticity in some cases. researchgate.net Other research has involved synthesizing derivatives with various substituted aryl and heteroaryl groups at the C2 position of the imidazole ring to screen for H₁ agonist activity. researchgate.net The introduction of heteroaromatic rings, such as a thiophene (B33073) in chalcone (B49325) derivatives, has also been a strategy to modulate biological activity. mdpi.com

Elucidation of the Ethylamine (B1201723) Side Chain's Role in Ligand-Receptor Interactions

The ethylamine side chain is a fundamental component for the activity of histamine and its analogues, including this compound. This side chain contains a primary amino group that is protonated at physiological pH. nih.gov This positively charged nitrogen is crucial for anchoring the ligand within the binding pocket of histamine receptors through a salt bridge interaction. nih.govnih.gov

Structural and mutagenesis studies have identified a highly conserved aspartic acid residue (Asp³.³²) in transmembrane domain 3 (TM3) of both H₁ and H₂ receptors that forms a key electrostatic interaction with the protonated nitrogen of the ethylamine chain. nih.gov A similar critical interaction occurs with an acidic residue (Asp³.³² or Glu⁵.⁴⁶) in H₃ and H₄ receptors. nih.govnih.gov The importance of this interaction is demonstrated by the fact that mutating this aspartate residue leads to a loss of receptor activity. nih.gov Furthermore, replacing the aminoethyl group with a hydroxyethyl (B10761427) group in compounds like 2-(3-bromophenyl)histamine was found to greatly reduce their ability to activate G-proteins, confirming the essential role of the basic amino group in the activation process. researchgate.net Therefore, the ethylamine side chain serves as a critical anchor, properly orienting the ligand for effective receptor activation. nih.gov

Table 2: Key Interacting Moieties of Histamine Analogues and Receptors

| Ligand Moiety | Receptor Residue(s) | Type of Interaction | Receptor Family | Reference |

| Ethylamine Side Chain (protonated) | Aspartic Acid (D³.³²) | Electrostatic (Salt Bridge) | H₁, H₂, H₃, H₄ | nih.govnih.gov |

| Imidazole Ring | Aspartic Acid (D³.³²), Tyrosine/Valine (Y/V³.³³), Tyrosine (Y⁶.⁵¹) | Hydrogen Bond, Hydrophobic | H₃, H₄ (imidazole Nδ), All HRs (hydrophobic) | nih.gov |

Chain Length and Branching Modifications

While specific studies systematically altering the ethylamine chain length of this compound are not extensively detailed in publicly available literature, general principles derived from related histamine H1 receptor agonists offer valuable insights. For the broader class of histamine agonists, the two-carbon chain separating the imidazole ring and the terminal amino group is considered optimal for H1 receptor activity. Elongation or shortening of this chain generally leads to a decrease in potency.

Furthermore, branching on the ethylamine side chain is generally detrimental to H1 receptor agonist activity. For instance, in a related series of H1 agonists, the introduction of branching on the alkyl chain was found to adversely affect G-protein activation, a key step in receptor signaling. nih.gov This suggests that the spatial arrangement and flexibility of the ethylamine moiety are critical for proper orientation within the receptor's binding pocket to induce an agonistic response. Any steric hindrance introduced by branching likely disrupts this optimal binding conformation.

Amine Functional Group Replacements and Their Pharmacological Consequences

The primary amine of the ethylamine side chain is a crucial feature for the agonist activity of this compound. Modifications to this group have been shown to significantly impact pharmacological outcomes.

One of the most notable modifications is Nα-methylation. The synthesis and evaluation of Nα-Methyl-2-(3-trifluoromethylphenyl)histamine revealed a remarkable increase in potency. This compound is significantly more potent than both histamine and its parent compound, this compound, in contracting guinea pig ileal segments and aortic rings. nih.gov This makes it one of the most potent H1 receptor agonists described to date. nih.gov

Conversely, more substantial modifications can lead to a switch in pharmacological activity from agonism to antagonism. In studies of the related H1 agonist histaprodifen (B1243894), the introduction of certain polar groups to the side chain resulted in analogues that behaved as weak H1-receptor antagonists. nih.gov Furthermore, Nα,Nα-dimethylation of histaprodifen, another potent H1 agonist, resulted in a compound that behaved as an antagonist. nih.gov While not directly demonstrated for the this compound series, these findings strongly suggest that while a single methyl group on the nitrogen can enhance agonist potency, further substitution is likely to be detrimental to agonism and may even promote antagonism.

The introduction of an acyl group to the side chain has also been explored. An achiral keto derivative of histaprodifen was found to be a partial H1-receptor agonist, albeit with significantly reduced potency. nih.gov This indicates that while the basicity of the terminal amine is important, it is not an absolute requirement for some level of receptor activation, though potency is compromised.

| Compound | Modification | Pharmacological Effect | Relative Potency (Histamine = 100%) |

|---|---|---|---|

| This compound | Parent Compound | Full H1 Agonist | 128% (guinea pig ileum) nih.gov |

| Nα-Methyl-2-(3-trifluoromethylphenyl)histamine | N-Methylation | Full H1 Agonist | 174% (guinea pig ileum) nih.gov |

| Histaprodifen Analogue | Side chain with polar groups | Weak H1 Antagonist | N/A |

| Histaprodifen Analogue | N,N-Dimethylation | H1 Antagonist | N/A |

| Histaprodifen Analogue | Acylation of side chain | Partial H1 Agonist | 12% |

Identification of Pharmacophoric Requirements for H1 Receptor Agonism

The potent and selective H1 receptor agonism of this compound provides a valuable framework for understanding the key pharmacophoric features necessary for activating this receptor subtype. A pharmacophore model for H1 agonism, based on the structure of histamine and its analogues, generally includes an imidazole ring (or a bioisosteric equivalent), a flexible ethylamine side chain, and a terminal cationic amine group.

The imidazole ring of histamine is essential for its activity, with the Nτ-H tautomer being crucial for receptor binding and activation. This nitrogen is believed to act as a hydrogen bond donor. The cationic amino group at the end of the ethylamine side chain forms a critical ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the H1 receptor. wikipedia.org

The exceptional potency of this compound underscores the importance of the substitution at the 2-position of the imidazole ring. The 3-trifluoromethylphenyl group significantly enhances agonist activity compared to histamine itself. nih.gov SAR studies on related 2-phenylhistamines have shown that meta-substitution on the phenyl ring with an electron-withdrawing group, such as trifluoromethyl or a halogen, is particularly favorable for H1 receptor agonism. nih.gov This suggests that this lipophilic group occupies a specific hydrophobic pocket within the receptor, and its electronic properties contribute to a more favorable binding interaction.

In contrast to H1 antagonists, which often feature two large aromatic moieties, the pharmacophore for H1 agonists is more constrained. The presence of a single, appropriately substituted aryl group at the 2-position, as seen in this compound, appears to be a key feature for potent and selective agonism. The full agonist activity of this compound in various preparations, including mouse preoptic/anterior hypothalamic neurons, further solidifies its role as a model compound for defining the structural requirements for H1 receptor activation. nih.gov

Pre Clinical Investigation of Biological Activities in Defined in Vitro and in Vivo Animal Models: Mechanistic Insights

Central Nervous System (CNS) Effects in Rodent Models: Mechanistic Exploration

The brain's histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, projects throughout the brain, modulating a wide array of functions including arousal, cognition, and emotional states. nih.govnih.gov The use of 2-(3-Trifluoromethylphenyl)histamine has helped to clarify the specific role of the H₁ receptor in these processes.

The histaminergic system is a key regulator of wakefulness. nih.gov Neuronal histamine (B1213489) release is highest during active waking periods and lowest during sleep. nih.gov Studies using this compound have mechanistically confirmed the role of the H₁ receptor in promoting arousal. In one key study, the direct administration of this compound into the lateral ventricle of rats produced a significant increase in wakefulness and a corresponding reduction in slow-wave sleep. nih.gov This effect directly implicates H₁ receptor activation in the central promotion of an awake state. The mechanism was further confirmed when pretreatment with the H₁ receptor antagonist, pyrilamine, completely prevented the wake-promoting effects of the agonist. nih.gov This demonstrates that the observed modulation of the sleep-wake cycle is specifically mediated through the histamine H₁ receptor.

Table 1: Effects of this compound on Sleep-Wake Parameters in Rats

| Treatment Group | Change in Wakefulness | Change in Slow Wave Sleep | Effect of Pyrilamine Pretreatment |

|---|---|---|---|

| This compound | Increased | Reduced | Effects were prevented |

Data sourced from a study involving intraventricular administration in rats. nih.gov

The histamine system is deeply involved in learning and memory, although its effects can be complex and task-dependent. nih.gov Activation of the H₁ receptor, in particular, has been shown to have pro-cognitive effects. Research demonstrates that rats administered this compound intracerebroventricularly performed significantly better in the object recognition test, a task that assesses episodic memory. nih.govresearchgate.netunifi.it This suggests that H₁ receptor stimulation enhances memory consolidation or retrieval. Furthermore, in a mouse model where amnesia was induced by the cholinergic antagonist scopolamine, this compound was able to significantly and dose-dependently reverse the memory impairment. researchgate.net This finding points to a mechanistic interaction between the histaminergic and cholinergic systems in modulating cognitive function. While H₁ receptor activation appears to improve performance in certain memory tasks, it is noteworthy that mice genetically engineered to lack brain histamine showed improved performance in a water-maze task, highlighting the nuanced and sometimes opposing roles of histamine in different cognitive domains. nih.gov

Table 2: Pro-Cognitive Effects of this compound in Rodent Models

| Cognitive Task | Animal Model | Effect of this compound | Mechanistic Insight |

|---|---|---|---|

| Object Recognition Test | Rat | Enhanced performance | Suggests H₁ receptor-mediated improvement in episodic memory. nih.govresearchgate.net |

The histaminergic system has been implicated in the pathophysiology of several neuropsychiatric conditions, and targeting its receptors is an area of active investigation. nih.gov The forced swim test in rodents is a widely used screening model to assess the potential efficacy of antidepressant compounds. nih.govyoutube.com In this test, a reduction in the time an animal spends immobile is interpreted as an antidepressant-like effect. nih.govnih.gov

Studies have shown that intracerebroventricular administration of this compound in mice produced a dose-dependent decrease in immobility time in the forced swim test. nih.gov This suggests that direct activation of central H₁ receptors can induce antidepressant-like behavioral effects. The effect was robust and comparable to that of other H₁ agonists. nih.gov This finding provides a mechanistic link between H₁ receptor signaling and the modulation of behaviors relevant to depression, concluding that endogenous histamine may exert its antidepressant-like effects through the activation of these receptors. nih.gov

Table 3: Antidepressant-Like Effects of this compound in the Mouse Forced Swim Test

| Compound | Effect on Immobility Time | Implied Activity | Receptor Pathway |

|---|

Histamine does not act in isolation; it modulates and is modulated by numerous other neurotransmitter systems. nih.gov The primary mechanism for this interaction is through presynaptic heteroreceptors. Histamine H₃ receptors, for instance, act as inhibitory presynaptic receptors that decrease the release of histamine itself (autoreceptors) and also of other key neurotransmitters, including acetylcholine (B1216132), dopamine, norepinephrine, and serotonin. nih.govnih.gov

Conversely, activation of H₁ and H₂ receptors can lead to excitatory effects and may increase the activity of these other systems. nih.gov Therefore, while this compound acts directly on H₁ receptors, its ultimate effect on brain function is a result of a complex interplay with other neurotransmitter networks. By increasing excitatory tone via the H₁ receptor, it can functionally oppose the inhibitory influence of the H₃ receptor system.

The metabolism of brain histamine occurs predominantly through methylation by the enzyme histamine N-methyltransferase (HMT), which converts histamine to tele-methylhistamine. nih.gov This metabolite is then further processed by monoamine oxidase B (MAO-B). nih.gov The activity of histaminergic neurons and the rate of this metabolic process are tightly regulated by the H₃ autoreceptor. nih.gov

Table 4: Histaminergic Modulation of Major Neurotransmitter Systems

| Histamine Receptor | Effect on Neurotransmitter Release | Key Neurotransmitters Affected |

|---|---|---|

| H₁ Receptor | Generally excitatory/modulatory | Interacts with cholinergic, dopaminergic, and other systems. nih.gov |

| H₂ Receptor | Generally excitatory/modulatory | Can increase activity of other systems. nih.gov |

Peripheral Biological Activities in Animal Models: Mechanistic Focus

Beyond the CNS, histamine exerts significant effects on peripheral tissues, including the cardiovascular system.

Histamine's cardiovascular effects are complex, mediated by different receptor subtypes located on cardiomyocytes and vascular smooth muscle. Generally, H₂ receptor activation is associated with positive inotropic (force of contraction) and chronotropic (heart rate) effects, driven by an increase in intracellular cAMP. nih.govfrontiersin.org This H₂-mediated stimulation increases cardiac contractility in isolated human atrial preparations. nih.gov

Table 5: General Cardiovascular Effects Mediated by Histamine Receptors

| Receptor | Location | Effect on Heart (Inotropy) | Effect on Vasculature (Vasomotor Tone) |

|---|---|---|---|

| H₁ Receptor | Vascular Smooth Muscle | No direct major effect | Vasoconstriction researchgate.net |

Gastrointestinal System: Regulation of Motility and Secretion (e.g., gastric acid secretion, goblet cell secretion)

The role of histamine in the gastrointestinal (GI) tract is multifaceted, involving the regulation of motility, secretion, and inflammation through its four receptor subtypes. wikipedia.org While the H2 receptor is the primary mediator of gastric acid secretion, the selective activation of H1 receptors by this compound has provided insights into other specific functions. wikipedia.orgnih.gov

Gastrointestinal motility arises from the coordinated contractions of smooth muscle layers, which are regulated by the enteric nervous system (ENS), hormones, and paracrine substances like histamine. nih.govnumberanalytics.com Excitatory neurotransmitters, such as acetylcholine, and inhibitory ones, like nitric oxide, are key players in this process. numberanalytics.com

Research utilizing this compound has specifically illuminated its role in goblet cell secretion. In preclinical models using rats, this selective H1 agonist was used to study the induction of conjunctival goblet cell secretion. sigmaaldrich.comsigmaaldrich.comnih.gov Studies on cultured rat and human conjunctival goblet cells showed that agonists for all four histamine receptor subtypes stimulated secretion, with the H1 and H3 receptor agonists showing the most potent effects. nih.gov This indicates that direct H1 receptor activation is a significant pathway for inducing secretion from these specialized epithelial cells, which are also present in the gastrointestinal tract.

Regarding gastric acid secretion, the process is predominantly controlled by histamine acting on H2 receptors on parietal cells, which stimulates the proton pump H+,K+-ATPase. nih.govnih.gov Gastrin and acetylcholine also stimulate acid secretion, partly by increasing intracellular calcium and partly by releasing histamine from enterochromaffin-like (ECL) cells. nih.govcapes.gov.br Given that this compound is a selective H1 agonist with very low affinity for the H2 receptor, it is not directly involved in the principal pathway of stimulating gastric acid production. sigmaaldrich.comsigmaaldrich.com

Immune and Inflammatory Processes: Cellular Responses and Cytokine Modulation (e.g., COX-2 regulation in endothelial cells, natural suppressor cells)

Histamine is a key mediator of immune and inflammatory responses. The activation of H1 receptors is classically associated with allergic reactions. wikipedia.org Preclinical studies using this compound have been instrumental in dissecting the specific role of the H1 receptor in inflammatory cascades, particularly in the vascular endothelium. sigmaaldrich.comsigmaaldrich.com

One of the significant findings is the role of the H1 receptor in regulating cyclooxygenase-2 (COX-2) and the subsequent production of prostanoids in human vascular endothelial cells. sigmaaldrich.comsigmaaldrich.comnih.gov In human coronary artery endothelial cells (HCAEC), histamine was found to stimulate the expression of COX-2 and the production of prostaglandins (B1171923) PGI2 and PGE2. nih.gov The use of selective agonists like this compound helps confirm that this effect is mediated through the H1 receptor. sigmaaldrich.comnih.gov This histamine-induced COX-2 expression is functionally active, contributing to increased PGI2 production. nih.gov The physiological relevance is underscored by findings in histidine decarboxylase (HDC) null mice, where the absence of histamine leads to markedly reduced COX-2 mRNA in aortic tissues. nih.gov This demonstrates that histamine, acting through its receptors, plays a crucial role in regulating COX-2 expression and prostanoid balance in the vascular endothelium. nih.gov

Information regarding the specific effect of this compound on natural suppressor cells was not available in the reviewed literature.

Cellular and Molecular Mechanisms Underlying Observed Biological Activities

The biological effects of this compound are a direct consequence of its activation of the H1 receptor, a G protein-coupled receptor (GPCR). wikipedia.org Understanding its impact requires examining the downstream signaling pathways and gene expression changes it initiates, as well as its interplay with other receptor systems.

Investigation of Downstream Signaling Pathways and Gene Expression Changes in Relevant Cell Lines

Activation of the H1 receptor by an agonist like this compound primarily initiates a well-defined signaling cascade. The H1R is canonically coupled to the Gq/11 protein. nih.govnih.gov This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. nih.govnih.gov This calcium signal can then influence numerous cellular processes, including smooth muscle contraction and enzyme activation. wikipedia.orgnih.gov DAG, along with calcium, activates protein kinase C (PKC). nih.govnih.gov

Studies in specific cell lines have further detailed these pathways. For instance, in human astrocytoma U-373 MG cells, histamine-induced upregulation of the H1R gene itself is mediated through the H1R. nih.gov This autoregulation involves the activation of PKCα, demonstrating a specific PKC isozyme in the signaling pathway in this cell type. nih.gov

Furthermore, histamine can induce changes in the expression of various genes relevant to inflammation and tissue function. In cultured human nasal epithelial cells, histamine was shown to significantly upregulate the mRNA expression of the pro-inflammatory cytokine IL-8 and downregulate the expression of the tight-junction protein ZO-1. nih.gov The downregulation of ZO-1 was blocked by an H1 receptor antagonist, suggesting this effect on mucosal barrier integrity is mediated by the H1 receptor. nih.gov Similarly, in peripheral blood mononuclear cells (PBMCs), histamine was shown to increase COX-2 mRNA expression. nih.gov These findings highlight how H1R activation can directly modulate gene expression to influence cellular function and inflammatory processes.

Table 2: Summary of Cellular and Molecular Effects of H1 Receptor Activation

| Cellular Response | Key Signaling Molecules/Genes | Cell Type/Model | Reference |

|---|---|---|---|

| Goblet Cell Secretion | H1 Receptor | Rat Conjunctival Goblet Cells | nih.gov |

| COX-2 Expression | H1 Receptor, PGI2, PGE2 | Human Coronary Artery Endothelial Cells | nih.gov |

| H1 Receptor Upregulation | H1 Receptor, PKCα | Human Astrocytoma U-373 MG Cells | nih.gov |

| IL-8 mRNA Upregulation | H1 Receptor | Human Nasal Epithelial Cells | nih.gov |

| ZO-1 mRNA Downregulation | H1 Receptor | Human Nasal Epithelial Cells | nih.gov |

| Intracellular Ca2+ Increase | H1 Receptor, IP3 | Mouse Hypothalamic Neurons | nih.gov |

This table outlines key molecular and cellular responses initiated by the activation of the histamine H1 receptor, as demonstrated in various preclinical models.

Cross-Talk with Other Receptor Systems and Signaling Cascades

Further investigation revealed that this cross-talk modifies cellular functions; for example, the anti-proliferative and apoptotic effects induced by H1R activation in U937 cells were inhibited by the simultaneous activation of H2R. researchgate.net Mechanistically, this interaction involves the cointernalization of both H1 and H2 receptors when cells are treated with an agonist for either receptor. researchgate.net These findings suggest a potential agonist-induced heterodimerization of H1R and H2R, providing a structural basis for their functional cross-talk. researchgate.net This intricate interplay between receptor systems allows for a more nuanced and integrated cellular response to histamine than would be predicted by examining each signaling pathway in isolation. researchgate.netconicet.gov.ar

Advanced Methodologies and Innovative Research Techniques Applied to 2 3 Trifluoromethylphenyl Histamine Studies

Development of High-Throughput Screening Assays for Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their interaction with a specific biological target. In the context of histamine (B1213489) receptor ligands, HTS assays are crucial for identifying novel agonists, antagonists, or inverse agonists. These assays are typically designed to measure a functional response downstream of receptor activation, such as changes in intracellular calcium levels or the accumulation of second messengers like inositol (B14025) phosphates. nih.gov

For a compound like 2-(3-Trifluoromethylphenyl)histamine, which is a known H1-receptor agonist, the initial discovery and optimization process would have likely involved HTS. researchgate.net A typical HTS campaign to discover similar H1-agonists would involve:

Target-Based Screening: Utilizing cells engineered to express the human histamine H1 receptor.

Assay Principle: Employing a fluorescent calcium indicator to detect the increase in intracellular calcium that occurs upon H1 receptor activation.

Automated Platform: Using robotic systems to dispense cells, compounds, and reagents into microtiter plates, followed by automated reading of the fluorescent signal.

Virtual screening, an efficient alternative to HTS, has also been successfully used to identify new histamine H3 receptor ligands and could be applied to H1 receptor ligand discovery. nih.govnih.gov This computational approach involves docking large virtual libraries of compounds into the three-dimensional structure of the receptor to predict binding affinity and identify potential hits for further experimental validation. nih.gov

Table 1: Illustrative High-Throughput Screening Data for a Hypothetical H1-Agonist Discovery Campaign

| Compound ID | Concentration (µM) | Calcium Flux (Relative Fluorescence Units) | Hit |

| Cmpd-001 | 1 | 10.2 | No |

| Cmpd-002 | 1 | 85.7 | Yes |

| Cmpd-003 | 1 | 5.4 | No |

| Histamine (Control) | 1 | 100.0 | Yes |

This table is for illustrative purposes and does not represent actual data for this compound.

Application of In Vivo Neuroimaging Techniques (e.g., PET Imaging for Receptor Occupancy in Animal Models)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative assessment of drug-target engagement in the living brain. In the field of histamine research, PET has been instrumental in studying the receptor occupancy of various histamine receptor antagonists, particularly for the H3 receptor. nih.govnih.govsnmjournals.org This technique helps to establish a relationship between drug dosage, plasma concentration, and the extent to which the drug binds to its target receptor in the brain. nih.gov

While specific PET studies on this compound are not documented in the available literature, it is known that this compound does not readily cross the blood-brain barrier. sigmaaldrich.com However, for centrally-acting histamine receptor ligands, PET is an invaluable tool. A hypothetical PET study to assess a novel brain-penetrant H1-agonist might involve:

Radioligand: A specific PET radiotracer that binds to the H1 receptor.

Study Design: A baseline scan is performed to measure the baseline receptor availability. Following administration of the novel H1-agonist, a second scan is conducted to measure the displacement of the radioligand, which reflects the level of receptor occupancy by the drug.

Data Analysis: The receptor occupancy is calculated and correlated with the drug's plasma concentration and any observed pharmacodynamic effects. nih.gov

PET studies have been successfully used to determine the receptor occupancy of H3 receptor antagonists like PF-03654746 and enerisant (B607326) in humans, providing crucial data for clinical development. nih.govnih.gov

Table 2: Illustrative PET Receptor Occupancy Data for a Hypothetical CNS-Penetrant H1-Agonist

| Subject ID | Dose (mg/kg) | Plasma Concentration (ng/mL) | H1 Receptor Occupancy (%) |

| 1 | 0.5 | 10 | 45 |

| 2 | 1.0 | 25 | 70 |

| 3 | 2.0 | 55 | 92 |

This table is for illustrative purposes only.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding of Compound Action

Omics technologies, such as proteomics (the large-scale study of proteins) and transcriptomics (the study of the complete set of RNA transcripts), offer a systems-level perspective on the biological effects of a drug. These approaches can reveal broader changes in cellular pathways and networks that are modulated by a compound, beyond its primary target.

For a compound like this compound, omics studies could be employed to:

Identify Downstream Signaling Pathways: Analyze changes in protein expression or gene transcription in cells or tissues following treatment with the compound to map the signaling cascades activated by H1 receptor stimulation.

Uncover Novel Mechanisms of Action: Reveal unexpected biological effects or off-target interactions.

Biomarker Discovery: Identify potential biomarkers that could be used to monitor the therapeutic or adverse effects of the drug.

For instance, transcriptomics could be used to analyze changes in gene expression in human vascular endothelial cells treated with this compound to better understand its role in regulating COX-2 and prostanoid homeostasis. sigmaaldrich.com

Microdialysis and In Vivo Electrophysiology for Real-Time Neurotransmitter Monitoring

In vivo microdialysis and electrophysiology are powerful techniques used to study the effects of compounds on neurotransmission and neuronal activity in real-time within specific brain regions of living animals.

Microdialysis: This technique involves implanting a small probe into a specific brain region to sample the extracellular fluid. The collected samples are then analyzed to measure the concentrations of neurotransmitters and their metabolites. Microdialysis studies have been crucial in demonstrating that H3 receptor antagonists increase the release of histamine and other neurotransmitters like acetylcholine (B1216132) in brain regions such as the prefrontal cortex and hippocampus. nih.govnih.govresearchgate.net

In Vivo Electrophysiology: This method involves recording the electrical activity of individual neurons or populations of neurons in response to a drug. For example, studies have shown that this compound, when injected into the lateral ventricle of rats, increases wakefulness and reduces slow-wave sleep, an effect that can be correlated with changes in neuronal firing patterns in sleep-wake regulatory centers. nih.gov

While this compound is noted for its limited brain penetration, these techniques are invaluable for characterizing the central effects of brain-penetrant histamine receptor ligands. sigmaaldrich.com For a centrally-acting H1-agonist, microdialysis could be used to measure its impact on the release of neurotransmitters like dopamine, acetylcholine, or GABA in brain regions associated with cognition and arousal. nih.gov

Table 3: Illustrative Microdialysis Data on Acetylcholine Release in the Prefrontal Cortex Following Administration of a Hypothetical H1-Agonist

| Time (min) | Baseline ACh (fmol/µL) | Post-Drug ACh (fmol/µL) | % Change from Baseline |

| 0-20 | 0.52 | 0.51 | -1.9% |

| 20-40 | 0.54 | 0.78 | +44.4% |

| 40-60 | 0.51 | 0.95 | +86.3% |

| 60-80 | 0.53 | 0.82 | +54.7% |

This table is for illustrative purposes and does not represent actual data for this compound.

Future Research Directions and Unanswered Questions

Exploration of Allosteric Modulation of Histamine (B1213489) Receptors by Related Structural Motifs

The classical understanding of drug-receptor interaction focuses on orthosteric binding, where a ligand competes with the endogenous agonist for the primary binding site. However, the concept of allosteric modulation, where a ligand binds to a distinct secondary site to modify the receptor's response to the primary agonist, offers a more nuanced approach to drug design.

Recent cryo-electron microscopy studies of the histamine H1 receptor have revealed the existence of a secondary ligand-binding pocket, separate from the conventional orthosteric site where histamine binds. nih.gov This secondary pocket, located near the extracellular loops and transmembrane domains 2, 3, and 7, presents a novel target for drug development. nih.gov While current antihistamines interact with the primary site, this discovery opens the door to exploring allosteric modulators. nih.gov

Future research should focus on whether the trifluoromethylphenyl motif, a key structural feature of 2-(3-Trifluoromethylphenyl)histamine, can be adapted to create ligands that specifically target this secondary pocket. Such allosteric modulators could offer greater subtype selectivity and a more refined control over receptor signaling compared to traditional agonists or antagonists. By subtly altering the receptor's conformation and affinity for histamine, these novel compounds could fine-tune physiological responses, potentially leading to therapies with improved efficacy and fewer side effects.

Identification of Novel Binding Sites or Receptor Interactions Beyond Canonical Histamine Receptors

While this compound is highly selective for the H1 receptor over other canonical histamine receptors (H2, H3) and various neurotransmitter receptors, its interactions may not be limited to this family. sigmaaldrich.comsigmaaldrich.com A critical area for future investigation is the exploration of its effects on non-traditional targets, which could reveal new biological roles for histaminergic compounds.

A compelling example comes from research on insects. Studies on the housefly, Musca domestica, have identified histamine-gated chloride channels (HCLs) as a distinct class of receptors for histamine. nih.gov Intriguingly, this compound was found to act as a partial agonist at one of these receptor subunits, MdHCLB. nih.gov This finding demonstrates that the compound can interact with receptors outside of the mammalian G protein-coupled receptor family, suggesting that analogous or entirely new targets might exist in vertebrates.

Future research should employ broad screening panels to test this compound against a wider array of receptors, including other ligand-gated ion channels and orphan receptors. Furthermore, the identification of a secondary binding site on the H1 receptor itself suggests that even within canonical receptors, novel interactions are possible. nih.gov Uncovering these off-target or novel interactions is crucial for a complete understanding of the compound's pharmacological profile and could identify unforeseen therapeutic applications or side effects.

Development of Optogenetic or Chemogenetic Tools Using this compound as a Scaffold

Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific neuron populations using light or engineered ligands, respectively. nih.goven-journal.orgharvard.edu These tools are invaluable for dissecting the function of neural circuits. researchgate.netnih.gov Developing tools based on the histaminergic system would provide an unprecedented ability to study its role in brain function and disease.

Chemogenetics often employs Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are modified G protein-coupled receptors that respond to synthetic ligands like clozapine-N-oxide (CNO) but not their endogenous counterparts. en-journal.orgnih.gov A promising future direction would be to use the structure of this compound as a scaffold to develop a novel, inert ligand for a DREADD derived from the H1 receptor. This would involve:

Engineering a mutant H1 receptor that no longer binds histamine but is activated by a modified, unique ligand.

Synthesizing derivatives of this compound that are pharmacologically inert at native receptors but potently and selectively activate the engineered DREADD.

Such a system would enable researchers to remotely and specifically activate H1 receptor signaling pathways in targeted cells in vivo, offering a powerful method to study the causal role of these neurons in processes like sleep-wake cycles, cognition, and neuroinflammation. nih.govfrontiersin.org

Long-Term Mechanistic Studies of Adaptive Cellular and Neural Plasticity in Response to Chronic Administration in Animal Models

The vast majority of research on this compound has focused on its acute effects. However, many clinical applications would involve long-term administration, which can lead to adaptive changes in the brain and other tissues. Understanding this neural and cellular plasticity is essential for predicting long-term efficacy and potential consequences.

Studies on the chronic administration of other histamine receptor ligands provide a framework for this research. For instance, long-term treatment with the H3 receptor agonist immepip (B124233) has been shown to modulate L-Dopa-induced dyskinesias in animal models of Parkinson's disease by altering striatal neurotransmitter levels. mdpi.com Conversely, chronic blockade of H1 receptors during early neurogenesis can lead to lasting changes in cortical neuron structure and excitability. nih.gov

Future long-term mechanistic studies using this compound should investigate:

Receptor Regulation: Does chronic H1 receptor activation lead to receptor desensitization, downregulation, or changes in the expression of interacting proteins?

Gene Expression: How does long-term H1 agonism alter the transcriptome of target cells, particularly genes related to inflammation, cell growth, and neurotransmission?

Neural Plasticity: In brain regions with high H1 receptor density, such as the hypothalamus and thalamus, does chronic administration alter synaptic strength, dendritic arborization, or neurogenesis? frontiersin.org

Answering these questions using animal models will be critical for evaluating the therapeutic potential of chronic H1 receptor agonism and understanding the adaptive mechanisms of the histaminergic system.

Comparative Pharmacology Across Species to Understand Translational Aspects for Preclinical Research

Significant pharmacological differences often exist between species for the same receptor, which can complicate the translation of preclinical findings to human therapies. researchgate.net The histamine receptors are known to exhibit such interspecies heterogeneity, making comparative pharmacology a vital area of research. researchgate.netnih.gov

Data for this compound already highlight this issue. The compound shows greater potency at the guinea pig H1 receptor than at the human H1 receptor. sigmaaldrich.comsigmaaldrich.com Furthermore, it acts as a full agonist at mouse H1 receptors, which themselves exhibit a pharmacological profile distinct from that of other species. nih.gov These differences are likely due to subtle variations in the amino acid sequence of the receptor across species. researchgate.net

To ensure the relevance of preclinical research, future studies must systematically characterize the pharmacology of this compound and its derivatives across a range of species commonly used in drug development (e.g., rats, dogs, non-human primates) and compare these findings directly with human receptors.

Data Table: Comparative Activity of this compound at the H1 Receptor

| Species | Receptor | Activity | Potency (pKi or EC50) | Reference |

| Human | H1 | Agonist | pKi: 5.9 | sigmaaldrich.comsigmaaldrich.com |

| Guinea Pig | H1 | Agonist | More potent than at human H1 | sigmaaldrich.comsigmaaldrich.com |

| Mouse | H1 | Full Agonist | EC50: 28 µM | nih.gov |

This comparative approach is essential for selecting the most appropriate animal models for specific research questions and for accurately predicting the potential efficacy and behavior of H1-targeted drugs in humans. researchgate.netnih.gov

Table of Mentioned Compounds

Q & A

How can researchers determine the agonist efficacy and potency of 2-(3-Trifluoromethylphenyl)histamine at H1 receptors?

Answer:

To quantify agonist efficacy and potency, use concentration-response curves fitted to the Hill equation:

Here, represents maximum effect, is the half-maximal effective concentration, and is the Hill coefficient. For example, in cultured PO/AH neurons, histamine exhibited values of 36–39 μM for calcium influx and inward currents, with Hill coefficients of 1.2–1.4 . Validate results using statistical methods (e.g., one-way ANOVA with Tukey–Kramer post-hoc tests) and ensure consistency across orthogonal assays (e.g., calcium imaging vs. electrophysiology).

What experimental designs are appropriate for assessing the pro-cognitive effects of this compound in rodents?

Answer:

The object recognition test (ORT) is a validated behavioral assay. Key steps include:

Habituation : Allow rodents to explore an empty arena.

Training Phase : Present two identical objects; measure exploration time.

Testing Phase : Replace one object with a novel one; compare exploration times.

A significant increase in novel object exploration indicates enhanced memory retention. Dose-response studies (e.g., 0.1–10 mg/kg, i.p.) with appropriate controls (e.g., H1 antagonists like cetirizine) can isolate receptor-specific effects .

How should contradictory functional outcomes (e.g., lack of inotropic effects in mice) be analyzed?

Answer:

Contradictions may arise from tissue-specific receptor expression or species differences . For instance, this compound failed to increase contraction force in mouse atria, likely due to the absence of functional H2 receptors in transgenic H1-TG mice, unlike humans . To resolve discrepancies:

- Compare receptor expression profiles (e.g., qPCR, immunohistochemistry).